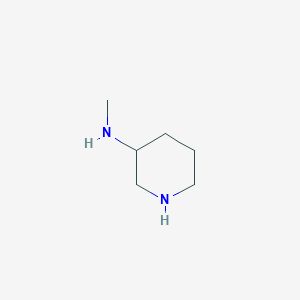

N-Methylpiperidin-3-amine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Science

Piperidine and its derivatives are fundamental scaffolds in chemical science, recognized for their wide-ranging applications. nih.gov These six-membered nitrogen-containing heterocycles are not only prevalent in numerous natural products and alkaloids but also serve as crucial intermediates in the synthesis of a vast array of compounds. nih.govnih.gov The versatility of the piperidine ring allows for the creation of diverse molecular architectures with varied biological activities. ijnrd.org

The piperidine motif is a privileged structure in drug discovery, appearing in more than twenty classes of pharmaceuticals. nih.govnih.gov Its presence is critical to the bioactivity of many drugs, influencing their pharmacological and pharmacokinetic properties. The conformational flexibility of the piperidine ring enables it to interact with a variety of biological targets. atamanchemicals.com This widespread presence underscores its importance in the development of new therapeutic agents across different disease areas, including but not limited to analgesics, antipsychotics, antivirals, and anticancer agents. ijnrd.orgresearchgate.net

A diverse range of bioactive molecules incorporate the piperidine scaffold, highlighting its significance in pharmaceutical development. Below is a table of selected examples:

| Drug Name | Therapeutic Class |

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Meperidine | Analgesic |

| Raloxifene | Selective Estrogen Receptor Modulator |

| Tofacitinib | Janus Kinase (JAK) inhibitor |

This table presents a selection of pharmaceuticals containing the piperidine scaffold to illustrate its prevalence and is not an exhaustive list.

N-Methylpiperidin-3-amine serves as a key building block in the synthesis of more complex molecules for pharmaceutical research. The specific arrangement of the N-methyl group and the 3-amino substituent on the piperidine ring provides unique chemical properties that are leveraged in drug design. For instance, derivatives of this compound have been investigated for their potential as Janus Kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases. smolecule.comresearchgate.net The strategic modification of this core structure allows for the fine-tuning of a molecule's biological activity and selectivity for its intended target. researchgate.netresearchgate.net

Research has explored various derivatives of this compound for their therapeutic potential. The following table showcases some of these derivatives and their research focus:

| Derivative | Research Area |

| N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Janus Kinase 3 (JAK3) inhibition for autoimmune diseases. smolecule.com |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Intermediate in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib. researchgate.net |

| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | A key component in the structure of the JAK inhibitor Tofacitinib. pharmacompass.compharmaffiliates.com |

This table provides examples of this compound derivatives and their roles in pharmaceutical research, demonstrating the compound's utility as a core structure.

Historical Context of this compound Research

The exploration of piperidine derivatives surged in the latter half of the 20th century due to their therapeutic promise. The foundational discovery of piperidine itself dates back to 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who both isolated it from piperine, the main alkaloid in black pepper. The systematic investigation into modifying the piperidine ring led to the synthesis and study of numerous derivatives, including this compound. While specific early discovery details for this compound are not extensively documented in readily available literature, its emergence is tied to the broader scientific interest in creating libraries of substituted piperidines to explore their structure-activity relationships in various biological systems. The development of synthetic methods to produce such compounds has been driven by their utility as intermediates in the creation of novel pharmaceutical agents.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to utilize it as a scaffold for the synthesis of new chemical entities with potential therapeutic value. Researchers aim to understand how modifications to its structure influence biological activity, selectivity, and pharmacokinetic properties. A significant area of focus is its application in the development of kinase inhibitors, particularly for the JAK family of enzymes, which are implicated in inflammatory and autoimmune disorders. researchgate.net The scope of research also extends to developing efficient and scalable synthetic routes to this compound and its derivatives to support ongoing drug discovery programs. researchgate.net Furthermore, investigations aim to explore its utility as a building block in creating diverse chemical libraries for screening against a wide range of biological targets.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAXTAOSOVPBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576653 | |

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150395-92-9 | |

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methylpiperidin 3 Amine and Its Derivatives

Established Synthetic Routes to the Piperidine (B6355638) Ring System

The formation of the piperidine skeleton is a fundamental step in the synthesis of a wide array of biologically active compounds. nih.gov Key strategies include cyclization reactions and reductive amination approaches. nih.govumh.es

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov These reactions involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into a cyclic structure. A variety of methods, including radical cyclizations and metal-catalyzed processes, have been developed. nih.govorganic-chemistry.org

For instance, a notable approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org The choice of the radical initiator can significantly influence the diastereoselectivity of the reaction. While using tributyltin hydride typically results in modest diastereomeric ratios, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically enhance the selectivity, achieving ratios as high as 99:1 in favor of the trans isomer. organic-chemistry.org This improvement is attributed to a slower trapping of the piperidine radical by TTMSS, which allows for a selective rearrangement of the minor stereoisomer. organic-chemistry.org

Another example is the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor, which offers a method for synthesizing piperidine derivatives. nih.gov This technique has been shown to provide good yields, often superior to conventional batch reactions, and is scalable for preparative purposes. nih.gov

The Lewis acid-catalyzed Type I intramolecular carbonyl ene reaction is another attractive method for ring closure, creating a carbon-carbon bond and two adjacent stereocenters. acs.org The choice of catalyst can switch the reaction between kinetic and thermodynamic control, yielding different diastereomers. For example, the cyclization of certain aldehydes catalyzed by MeAlCl₂ can produce trans 3,4-disubstituted piperidines, while using a strong Brønsted acid like HCl can favor the formation of the cis isomers. acs.org

| Radical Initiator/Trap | Typical trans/cis Diastereomeric Ratio | Key Feature |

|---|---|---|

| Tributyltin Hydride (TBTH) | 3:1 to 6:1 | Faster trapping of the piperidine radical. |

| Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | Slower radical trapping allows for rearrangement of the minor isomer, enhancing diastereoselectivity. |

Reductive amination is a widely used and versatile method for forming C-N bonds and is a cornerstone in the synthesis of piperidines. nih.govumh.es This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netresearchgate.net The double reductive amination of dicarbonyl compounds is a particularly direct route to the piperidine skeleton. chim.it

This approach has been successfully applied to the synthesis of various piperidine derivatives, including polyhydroxypiperidines, by using sugar-derived dicarbonyls to control the stereochemistry of the hydroxyl groups. chim.it The versatility of this method is further enhanced by the wide availability of different amines that can serve as the nitrogen source. chim.it

The reduction of the imine or enamine intermediate in reductive amination can be achieved through catalytic hydrogenation. This method is often employed for its efficiency and clean reaction profiles. Various catalysts, including those based on rhodium, iridium, and platinum, have been utilized. acs.orggoogle.com For example, platinum(0)-catalyzed flow hydrogenation has been used for the diastereoselective reduction of enamine intermediates in the synthesis of trisubstituted piperidines. wiley.com The hydrogenation of pyridine (B92270) derivatives, which can be considered precursors to piperidines, can be achieved using heterogeneous catalysts like 10% Rh/C at elevated temperature and pressure. organic-chemistry.org

Boron-based reducing agents are particularly effective for reductive aminations due to their mildness and selectivity. researchgate.netresearchgate.net Reagents like borane-pyridine complex (BAP) and sodium triacetoxyborohydride (B8407120) (STAB) are frequently used. researchgate.nettandfonline.com

Borane-pyridine has proven to be an excellent reagent for the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com It offers advantages over reagents like sodium cyanoborohydride by avoiding the formation of cyanide-containing impurities. tandfonline.com The reaction is compatible with a range of functional groups, including alkenes and esters, and can be performed in both protic and aprotic solvents. tandfonline.com

Amine boranes, such as pyridine borane (B79455) and 2-picoline borane, are effective for aminating ketones and aldehydes, often activated by an acid like acetic acid. researchgate.netresearchgate.net The stability of these reagents in various solvents and their tolerance of different functional groups make them highly suitable for complex syntheses. researchgate.net Sodium triacetoxyborohydride is another mild and selective reagent, especially favored for reductive aminations under non-aqueous conditions at room temperature. researchgate.netresearchgate.net

| Boron Reagent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Borane-Pyridine (BAP) | Often used with aldehydes and piperidines in solvents like ethanol. | Eliminates nitrile impurities; compatible with various functional groups. tandfonline.com |

| Pyridine Borane (PYB) | Used with an acid activator like acetic acid. | High yields and suitable for large-scale synthesis. researchgate.netresearchgate.net |

| 2-Picoline Borane (PICB) | Effective in methanol (B129727)/AcOH, water/AcOH, or neat. | Rapid reduction of ketones and aldehydes. researchgate.netresearchgate.net |

| Sodium Triacetoxyborohydride (STAB) | Non-aqueous conditions, ambient temperature. | Mild, selective, and avoids the use of cyanide. researchgate.netresearchgate.net |

The enantioselective synthesis of chiral piperidines is of significant interest, and asymmetric hydrogenation has emerged as a powerful tool to achieve this. dicp.ac.cndicp.ac.cn This strategy often involves the hydrogenation of pyridine derivatives or their activated forms, such as pyridinium (B92312) salts, using chiral transition metal catalysts. dicp.ac.cnacs.orgmdpi.com

Iridium complexes, particularly those featuring chiral P,N-ligands, have proven to be highly effective catalysts for the asymmetric hydrogenation of various substrates, including pyridinium salts and cyclic imines. dicp.ac.cnacs.orgmdpi.comarkat-usa.org

The [Ir(COD)Cl]₂/MeO-Biphep/I₂ catalyst system has been successfully applied to the asymmetric hydrogenation of certain pyridine derivatives, yielding products with good yields and excellent enantioselectivities. dicp.ac.cn Similarly, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been used for the highly efficient asymmetric hydrogenation of cyclic imines that contain a pyridyl moiety. acs.org

A significant advancement is the enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts using an iridium catalyst with a P,N ligand, MeO-BoQPhos. nih.gov This method provides access to a variety of 2-(hetero)aryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er). nih.gov Mechanistic studies suggest an outer-sphere dissociative mechanism where the stereochemical outcome is determined by the initial protonation of an enamine intermediate. acs.orgnih.gov

The activation of simple pyridines by converting them into pyridinium salts is a key strategy, as it enhances their reactivity and overcomes potential catalyst inhibition. wiley.com This approach has enabled the highly efficient iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts to afford chiral 2-substituted piperidines with high enantiomeric excess. wiley.com

| Substrate | Catalyst System | Product | Enantioselectivity (er or ee) | Reference |

|---|---|---|---|---|

| 7,8-dihydro-quinolin-5(6H)-ones | [Ir(COD)Cl]₂/MeO-Biphep/I₂ | Chiral octahydro-quinolin-5-ones | Excellent | dicp.ac.cn |

| α-Heteroaryl-N-benzylpyridinium salts | [Ir(COD)Cl]₂/MeO-BoQPhos | Enantioenriched 2-(hetero)aryl piperidines | Up to 99.3:0.7 er | nih.gov |

| 2-Substituted pyridinium salts | [Ir(cod)Cl]₂/(R)-SynPhos | Chiral 2-substituted piperidines | Up to 93% ee | wiley.com |

| Cyclic imines with a pyridyl moiety | Iridium catalysts with chiral spiro phosphine-oxazoline ligands | Chiral nicotine (B1678760) derivatives | Excellent | acs.org |

Asymmetric Hydrogenation Strategies

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes are highly effective catalysts for the asymmetric hydrogenation of N-heteroaromatic compounds. bohrium.com The enantioselective hydrogenation of pyridine-type substrates using Ru(diamine) complexes can produce chiral piperidine derivatives with high yields and excellent enantioselectivity. bohrium.comnih.gov For the synthesis of a chiral precursor to N-Methylpiperidin-3-amine, a suitable substituted pyridine could be hydrogenated. For instance, the asymmetric hydrogenation of racemic α-amino cyclic ketones catalyzed by specific ruthenium complexes can yield chiral cis-β-amino cyclic alcohols with up to 99.9% enantiomeric excess (ee) and 99:1 cis-selectivity. nih.gov This method often proceeds through a dynamic kinetic resolution, where the catalyst selectively hydrogenates one enantiomer of the rapidly racemizing starting material. dicp.ac.cn

A plausible substrate for this approach would be an N-protected 3-aminopyridinium salt or a related ketone. The choice of chiral ligands, such as those from the Xyl-SDP family, and reaction conditions like solvent and base are crucial for achieving high stereoselectivity. nih.govdicp.ac.cn

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation Note: This table presents data for analogous substrates, as specific data for this compound precursors was not available.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Racemic α-amino cyclic ketones | [RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN)] | Chiral cis-β-N-alkyl/arylamino cyclic alcohols | High | up to 99.9 | 99:1 (cis) |

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation represents another powerful tool for the synthesis of chiral piperidines. dicp.ac.cnresearchgate.net This method can be applied to the asymmetric reduction of pyridinium salts, yielding a variety of chiral piperidines with high diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.netbohrium.com A notable strategy is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. In this process, a chiral primary amine is used to introduce chirality into the piperidine ring during a transfer hydrogenation reaction, often with formic acid as the hydrogen source. dicp.ac.cnresearchgate.netliverpool.ac.uk This approach avoids the need for a chiral catalyst and high-pressure hydrogen gas. bohrium.com

For a precursor to this compound, a 3-substituted pyridinium salt could be subjected to these conditions. The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which then undergoes hydrolysis and subsequent reductive amination with an external amine to yield the N-substituted piperidine. nih.govacs.org

A highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds catalyzed by a Rh/bisphosphine-thiourea complex has also been developed, which could be applied to a suitably functionalized piperidine precursor. rsc.org This method has been used to synthesize chiral 3-(4-fluorobenzyl)piperidine, a key fragment of bioactive molecules. rsc.org

Table 2: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation Note: This table presents data for analogous substrates, as specific data for this compound precursors was not available.

| Substrate Type | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Pyridinium salts | Rhodium catalyst, chiral primary amine, formic acid | Chiral piperidines | Excellent diastereo- and enantio-selectivities |

Stereoselective Synthesis of this compound Enantiomers

Achieving the desired stereochemistry at the C3 position of the piperidine ring is crucial for the synthesis of enantiomerically pure this compound.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A widely used strategy for controlling stereochemistry is the use of a chiral auxiliary . wikipedia.orgyork.ac.uk This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of a 3-substituted piperidine, a chiral auxiliary can be attached to the piperidine nitrogen or to a precursor molecule. The steric bulk of the auxiliary then directs the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. soton.ac.uk For example, a diastereoselective Mannich reaction using pseudoephedrine as a chiral auxiliary has been employed to prepare enantioenriched piperidine structures. rsc.orgru.nl Another approach involves the alkylation of N-galactosyl piperidin-2-ones, where the carbohydrate acts as a chiral auxiliary to direct the stereoselective introduction of a substituent at the 3-position. znaturforsch.com

Evans's Alkylation and its Derivatives

Evans's alkylation is a powerful and widely utilized method for asymmetric synthesis, particularly for creating chiral centers alpha to a carbonyl group. york.ac.uk This method employs chiral oxazolidinone auxiliaries, which are temporarily attached to a carboxylic acid derivative to form an N-acyl oxazolidinone. wikipedia.org

In the context of synthesizing a precursor for this compound, one could envision a strategy involving an Evans's auxiliary attached to a suitable piperidine-based scaffold. The enolate of this N-acyl derivative is then formed, and its subsequent alkylation occurs with high diastereoselectivity due to the steric influence of the chiral auxiliary. wikipedia.org The auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. After the alkylation step, the chiral auxiliary can be cleaved under various conditions to reveal the chiral carboxylic acid, alcohol, or other functional groups, which can then be converted to the desired 3-amino group. nih.gov

While direct application to this compound is not explicitly detailed in the provided search results, the principles of Evans's alkylation are broadly applicable to the stereoselective synthesis of substituted carbonyl compounds that could serve as key intermediates.

Organocatalytic Approaches to Enantiopure Piperidine Derivatives

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and high enantioselectivities. acs.org

The intramolecular aza-Michael reaction is a key strategy for constructing nitrogen-containing heterocycles, including piperidines. Organocatalysts, particularly those derived from cinchona alkaloids or proline, can facilitate this cyclization with high enantioselectivity. acs.orgrsc.org The catalyst activates the substrate by forming a chiral iminium ion, which then undergoes a stereocontrolled intramolecular conjugate addition.

For instance, a chiral primary-tertiary diamine catalyst derived from a cinchona alkaloid, used in conjunction with an acid co-catalyst like trifluoroacetic acid (TFA), can produce 2-substituted piperidines from enone carbamates in good yields and with excellent enantiomeric excess (ee). nih.gov The catalyst loading and the choice of co-catalyst can be tuned to optimize the reaction's efficiency and selectivity. rsc.orgnih.gov This method provides a direct route to enantiomerically enriched piperidine scaffolds from acyclic precursors. rsc.orgrsc.org

Table 2: Organocatalytic Intramolecular Aza-Michael Addition for Piperidine Synthesis This table shows representative results for the synthesis of 2-substituted piperidines using a cinchona-based organocatalyst.

| Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenyl | 95 | 97 | nih.gov |

| 4-Chlorophenyl | 88 | 98 | nih.gov |

| 2-Naphthyl | 92 | 99 | nih.gov |

| Cyclohexyl | 75 | 96 | nih.gov |

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. mdpi.com

Transaminases (TAs), specifically amine transaminases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a ketone acceptor. nih.gov This capability makes them ideal biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

For the synthesis of a chiral piperidine amine, a transaminase could be used to directly aminate a ketone precursor, such as N-methyl-3-ketopiperidine. The reaction would involve incubating the ketone substrate with a suitable transaminase and an amine donor (e.g., isopropylamine (B41738) or alanine). nih.govmdpi.com The enzyme's active site dictates the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-enantiomer of the amine product, often with very high enantiomeric excess. mdpi.com A significant advantage of this method is the potential to drive unfavorable equilibria by using "smart" amine donors or by the spontaneous cyclization of the product, as seen in the synthesis of lactams from keto esters. mdpi.comnih.govwhiterose.ac.uk

Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure crystalline product, overcoming the 50% yield limitation of classical resolution. datapdf.comresearchgate.net

This process requires a system where the enantiomers can interconvert in solution while one diastereomeric salt, formed with a chiral resolving agent, selectively crystallizes due to lower solubility. researchgate.netnih.gov For a chiral amine like a precursor to this compound, the process would involve:

Formation of diastereomeric salts with a chiral acid (e.g., dibenzoyl-L-tartaric acid). datapdf.com

Selective crystallization of the less soluble diastereomer.

Simultaneous racemization of the more soluble diastereomer in the solution phase, often facilitated by a catalyst or specific conditions (e.g., presence of an aldehyde). datapdf.comacs.org

This dynamic equilibrium continuously feeds the formation of the desired crystalline diastereomer until the starting material is consumed. researchgate.net The development of a successful CIDR process hinges on finding the right combination of resolving agent, racemization conditions, and solvent system. nih.govacs.org This technique has been successfully applied to prepare chiral diarylmethylamines, demonstrating its utility for producing enantiopure amine building blocks. datapdf.comacs.org

Diastereoselective Synthesis and Separation

The creation of specific stereoisomers of substituted piperidines is crucial for understanding their structure-activity relationships. Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities.

One notable approach to the diastereoselective synthesis of 2,3,6-trisubstituted piperidines involves a nitro-Mannich reaction followed by a ring-closing condensation. acs.orgnih.gov In this method, the relative stereochemistry between the C-2 and C-3 positions can be controlled. Kinetic protonation of a nitronate intermediate or thermodynamic equilibration of the nitro group allows for the selective formation of different diastereomers. acs.orgnih.gov The stereochemistry at the C-6 position is then established through various imine reduction techniques. For instance, using triacetoxyborohydride for the reduction of an iminium ion leads to a cis relationship between the substituents at C-2 and C-6. acs.orgnih.gov Conversely, a trans relationship can be achieved by reducing an acyliminium ion with triethylsilane/TFA or through a Lewis acid-catalyzed imine reduction with lithium aluminum hydride. acs.orgnih.gov

Another powerful method for the diastereoselective synthesis of 2- and 6-substituted-3-aminopiperidines utilizes Weinreb amides containing an allylamino fragment. acs.orgnih.gov This process involves the simultaneous hydrozirconation of both the carbon-carbon double bond and the carbonyl group. The subsequent cyclization is promoted by the generation of an iminium ion mediated by a Lewis acid like BF₃·OEt₂. acs.orgnih.gov This highly diastereoselective sequence is applicable to a range of unsaturated Weinreb amides. acs.orgnih.gov

The separation of diastereomers is a critical step when a synthesis is not perfectly diastereoselective. Standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) are often employed. nih.govstackexchange.com For amines, the formation of diastereomeric salts with a chiral acid, such as tartaric acid or camphorsulfonic acid, can facilitate separation by fractional crystallization due to the different solubilities of the salts. stackexchange.comlibretexts.org

A practical, large-scale synthesis of a substituted piperidine was achieved through a crystallization-induced dynamic resolution. acs.org A mixture of trans and cis diastereomers of a lactam acid was converted to the desired single trans-lactam acid salt in high diastereomeric excess and yield. acs.org

| Method | Key Reagents/Steps | Stereochemical Control | Outcome |

| Nitro-Mannich/Condensation | Nitroketone, phenylmethanimine; imine reduction | Kinetic/thermodynamic control at C2/C3; reduction method at C6 | Diastereoselective synthesis of 2,3,6-trisubstituted piperidines acs.orgnih.gov |

| Weinreb Amide Cyclization | Weinreb amides with allylamino fragment, Cp₂ZrHCl, BF₃·OEt₂ | Diastereoselective cyclization | Synthesis of 2- and 6-substituted-3-aminopiperidines acs.orgnih.gov |

| Fractional Crystallization | Chiral acids (e.g., tartaric acid) | Formation of diastereomeric salts with different solubilities | Separation of diastereomeric amines stackexchange.comlibretexts.org |

| Crystallization-Induced Dynamic Resolution | Lactam acid mixture | Conversion of a diastereomeric mixture to a single desired diastereomer | High yield and diastereomeric excess of the target compound acs.org |

Advanced Synthetic Strategies for this compound Scaffolds

Modern synthetic chemistry has introduced several advanced strategies for the efficient construction of complex piperidine structures. These methods often offer advantages in terms of atom economy, step efficiency, and the ability to generate molecular diversity.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for synthesizing functionalized piperidines. bas.bgbeilstein-journals.org These reactions are atom-economical, energy-efficient, and often environmentally friendly. bas.bg

One common MCR for piperidine synthesis involves the reaction of 1,3-dicarbonyl compounds, aldehydes, and amines. bas.bgbeilstein-journals.org This can be catalyzed by various agents, including nano-crystalline solid acids like nano-sulfated zirconia, which offer mild reaction conditions and easy catalyst recovery. bas.bg The mechanism is believed to proceed through the formation of an enamine from the amine and β-ketoester, and an imine from the amine and aldehyde. A subsequent Mannich-type reaction between the enamine and the imine leads to the piperidine ring. beilstein-journals.org

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools. nih.govresearchgate.net The Ugi four-component reaction (U4CR) typically uses an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.netillinois.edu The reaction proceeds through the formation of an imine, which then reacts with the isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate to yield an α-acylamino amide. nih.govresearchgate.net While the classic Ugi reaction has been used to create complex acyclic structures, modifications can lead to heterocyclic scaffolds.

| MCR Type | Components | Catalyst/Conditions | Key Features |

| Aldehyde/Amine/Dicarbonyl | Aromatic aldehydes, amines, 1,3-dicarbonyl compounds | Nano-sulfated zirconia, ethanol, room temperature | Simple, convenient, one-pot synthesis of functionalized piperidines bas.bg |

| Ugi Four-Component Reaction | Aldehyde/ketone, amine, carboxylic acid, isocyanide | Polar protic solvents (e.g., methanol) | Forms α-acylamino amides, versatile for creating molecular diversity researchgate.netillinois.edu |

| Passerini Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | Aprotic solvents | First isocyanide-based MCR, produces α-hydroxy carboxamides nih.gov |

The direct functionalization of carbon-hydrogen bonds and carbon-carbon double bonds represents a highly efficient strategy for ring formation. Intramolecular oxidative amination of non-activated alkenes provides a route to piperidine and other nitrogen-containing heterocycles. acs.orgnih.gov

A notable example is the Wacker-type aerobic oxidative cyclization of alkenes that are tethered to sulfonamides. acs.orgorganic-chemistry.org Using a palladium catalyst system, such as Pd(DMSO)₂(TFA)₂, six-membered heterocycles including piperidines can be synthesized. acs.orgorganic-chemistry.org This method avoids the need for a base and proceeds via an aminopalladation mechanism. organic-chemistry.org Gold-catalyzed approaches have also been developed for the oxidative amination of non-activated alkenes, utilizing an oxidizing agent to achieve difunctionalization of the double bond while forming the N-heterocycle. nih.gov

More recently, photoredox catalysis has been employed for the intramolecular C-H oxidative amination of alkenes. nih.gov This method uses a photocatalyst to oxidize an electron-rich alkene, generating a radical cation that is then trapped by a tethered amine nucleophile. Subsequent oxidation, mediated by a copper(II) species, results in the cyclized product. nih.gov

Intramolecular radical cyclizations are a powerful tool for constructing cyclic systems, including piperidines. mdpi.comthieme-connect.de These reactions often proceed under mild conditions and are tolerant of various functional groups.

One approach involves the radical cyclization of 1,6-enynes, initiated by a radical initiator like triethylborane. mdpi.com This can lead to polysubstituted alkylidene piperidines through a complex radical cascade. Another strategy is the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of various groups, including azide, onto the piperidine ring in a one-pot process. acs.org This method is particularly useful as it results in the anti-Markovnikov addition product. acs.org

Metal-mediated radical cyclizations are also common. thieme-connect.de For example, cobalt(II) can catalyze the cyclization of linear amino-aldehydes to form piperidines, although side products can sometimes be formed through competing reaction pathways. mdpi.com

Derivatization and Functionalization of N Methylpiperidin 3 Amine

Strategies for Amine Functionalization

Functionalization of the amine groups is a key strategy for modifying the compound's characteristics. These modifications can enhance properties such as volatility for analytical purposes, stability for storage and handling, or provide points for further synthetic elaboration.

Acylation is a fundamental reaction for primary and secondary amines, involving the introduction of an acyl group (R-C=O) to form an amide. researchgate.netlibretexts.org In N-Methylpiperidin-3-amine, the primary amine at the 3-position is readily acylated through nucleophilic acyl substitution with reagents like acid chlorides or anhydrides. libretexts.orgevitachem.com This reaction is typically selective for the primary amine, as the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org The tertiary amine within the piperidine (B6355638) ring does not react under these conditions. libretexts.org

The process is a cornerstone of synthetic chemistry, often employed to build more complex molecules. smolecule.comnih.gov Standard amide coupling conditions can be utilized, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to neutralize the acid byproduct (e.g., HCl) generated during the reaction. cdnsciencepub.com

Interactive Table: Typical Conditions for Amine Acylation

| Parameter | Details | Purpose | Citation |

| Acylating Agent | Acyl chlorides (e.g., Benzoyl chloride), Acid anhydrides | Provides the acyl group for amide bond formation. | libretexts.org |

| Substrate | Primary or Secondary Amine (e.g., the 3-amino group) | Acts as the nucleophile to attack the acylating agent. | evitachem.com |

| Base | Diisopropylethylamine (DIEA), Triethylamine, Sodium hydroxide | Neutralizes the acidic byproduct of the reaction. | cdnsciencepub.comsmolecule.com |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides a suitable medium for the reaction. | cdnsciencepub.com |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction. | cdnsciencepub.com |

For analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the analyte's properties. researchgate.netiu.edu Amines can exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites on the GC column. iu.edu Silylation replaces the active hydrogen on the primary amine of this compound with a non-polar trimethylsilyl (B98337) (TMS) group. iu.edu

This derivatization increases the compound's volatility and thermal stability while reducing its polarity, leading to improved peak shape and sensitivity during GC-MS analysis. researchgate.netvulcanchem.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.eduvulcanchem.com The reaction is typically performed under anhydrous conditions as silylating agents are sensitive to moisture. researchgate.net While less common for routine analysis, C(sp3)−H silylation reactions catalyzed by Lewis acids like B(C6F5)3 have also been developed for tertiary amines, highlighting the diverse reactivity of the amine scaffold. nih.gov

Interactive Table: Comparison of Derivatization Techniques for GC-MS

| Derivatization Method | Reagent Example | Target Functional Group | Effect on Analyte | Citation |

| Silylation | BSTFA, MSTFA | -NH2, -OH, -COOH | Increases volatility and thermal stability. | iu.edunih.gov |

| Acylation | TFAA | -NH2, -OH | Increases volatility, introduces fluorine for ECD detection. | researchgate.netiu.edu |

| Alkylation | Methyl Chloroformate (MCF) | -NH2, -COOH | Forms stable derivatives with good chromatographic properties. | nih.gov |

This compound is a basic compound that readily reacts with acids to form stable salts. chembk.com This process is a common and effective method to improve the physicochemical properties of amine-containing compounds. Salt formation can significantly enhance stability, increase water solubility, and facilitate handling and purification by providing a crystalline solid form. smolecule.comvulcanchem.com

The most common salt is the hydrochloride (HCl) salt, which can be formed as a dihydrochloride (B599025) where both the primary and tertiary amines are protonated. smolecule.comcymitquimica.com The formation of an acetate (B1210297) salt has also been noted for related piperidine derivatives, which can offer excellent storage stability and aid in purification by increasing the optical purity of chiral intermediates. google.com These salt forms have well-defined chemical properties and are often preferred for pharmaceutical and research applications. vulcanchem.com

Interactive Table: Properties of this compound Salts

| Salt Form | Molecular Formula (Example) | Key Enhanced Property | Rationale | Citation |

| Dihydrochloride | C6H16Cl2N2 | Increased water solubility, stability | Protonation of both amine groups creates charged species that are more soluble in polar solvents like water. | smolecule.comcymitquimica.com |

| Acetate | C8H18N2O2 (for a related derivative) | High storage stability, aids purification | Forms stable, crystalline solids that can improve chiral purity upon crystallization. | google.com |

| Sulfate, Phosphate | (Not specified) | Varies (e.g., solubility, stability) | Alternative counter-ions can be used to fine-tune physicochemical properties. | vulcanchem.com |

Synthesis of Complex Derivatives Featuring the this compound Scaffold

The this compound framework serves as a valuable building block in medicinal chemistry and organic synthesis. Its functional groups provide reactive handles for its integration into larger, more complex heterocyclic systems.

The thieno[2,3-b]pyridine (B153569) core is a significant pharmacophore found in a variety of medicinally important compounds. researchgate.net The synthesis of derivatives containing this scaffold can be achieved through several routes. One common strategy involves the reaction of a functionalized thienopyridine with an appropriate amine. eurjchem.comsciforum.net

Specifically, the this compound scaffold can be incorporated by reacting it with a thieno[2,3-b]pyridine intermediate that has a suitable leaving group, such as a halogen, at a position amenable to nucleophilic substitution. For example, a chloro-substituted thienopyrimidine (a related scaffold) can undergo a base-catalyzed condensation with piperidine derivatives to form the corresponding N-substituted products. nih.gov The primary amine of this compound would act as the nucleophile in such a reaction, displacing the leaving group to form a new C-N bond and tethering the piperidine moiety to the thienopyridine core.

Quinazolines and their derivatives, particularly quinazolinones, represent another class of heterocyclic compounds with a broad spectrum of biological activities. uob.edu.lyresearchgate.net The synthesis of these structures often involves the condensation of an amine with a derivative of anthranilic acid (2-aminobenzoic acid). uob.edu.lysemanticscholar.org

The integration of the this compound scaffold can be achieved via established synthetic methods. For instance, in a process analogous to the Niementowski quinazoline (B50416) synthesis, this compound could react with an N-acyl anthranilic acid derivative, often in the presence of a dehydrating agent or catalyst, to form a 2,3-disubstituted quinazolin-4(3H)-one. uob.edu.lysemanticscholar.org In this reaction, the primary amine of this compound would react with the carboxyl group of the anthranilic acid derivative, followed by cyclization to form the pyrimidine (B1678525) ring of the quinazoline system.

Design of Hybrid Molecules

A thorough review of the current scientific literature indicates a significant lack of specific studies focused on the design and synthesis of hybrid molecules utilizing the this compound scaffold. While the broader class of piperidine derivatives is extensively used in medicinal chemistry, and the concept of molecular hybridization is a well-established strategy, the direct application of this compound as a core building block for hybrid molecules is not documented in the available research.

Consequently, there are no detailed research findings, including synthetic methodologies or biological activity data, to present in this section. The potential for creating hybrid molecules from this compound by linking it to other pharmacophoric groups remains a theoretical possibility that has yet to be explored and reported in peer-reviewed literature.

Table of Compounds Mentioned

Since no specific hybrid molecules based on this compound were identified in the literature, a data table of such compounds cannot be generated.

Advanced Characterization and Spectroscopic Analysis of N Methylpiperidin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-Methylpiperidin-3-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of this compound derivatives, ¹H NMR spectra reveal characteristic signals for the piperidine (B6355638) ring protons, the N-methyl group, and any substituents. vulcanchem.com

For instance, in a derivative like bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamate, the ¹H NMR spectrum (recorded in CDCl₃ at 400 MHz) shows distinct multiplets for the aromatic protons between δ 7.28 and 7.01 ppm. mdpi.com The proton on the chiral center of the piperidine ring (H-3) appears as a multiplet around δ 3.81 ppm, while the N-methyl protons present as a singlet at approximately δ 2.24 ppm. mdpi.com The protons of the piperidine ring itself resonate in the range of δ 1.55 to 2.48 ppm. mdpi.com

A derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate (B1210297), displays ¹H-NMR signals in DMSO-d₆ with the benzyl (B1604629) group's aromatic protons appearing as multiplets between δ 7.30 and 7.38 ppm. google.com The N-methyl group shows as a singlet at δ 3.46 ppm. google.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm |

|---|---|---|---|

| Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamate mdpi.com | CDCl₃ | 400 | 7.28 (m, 4H, Ph H-2,6), 7.01 (m, 4H, Ph H-3,5), 6.73 (s, 1H, CHPh₂), 5.50 (br s, 1H, NH), 3.81 (m, 1H, H-3), 2.48 (m, 1H, H-6), 2.41 (m, 2H, H-2), 2.24 (s, 3H, NCH₃), 2.21 (m, 1H, H-6), 1.72 (m, 1H, H-5), 1.56 (m, 1H, H-5), 1.55 (m, 2H, H-4) |

| (R)-(-)-Diphenyl-(N-methylpiperidin-3-yl)methanol clockss.org | CDCl₃ | 300 | 7.60 (d, J=9.65 Hz, 2H), 7.51 (d, J=9.65 Hz, 2H), 7.13-7.32 (m, 6H), 3.04 (dd, J=4.41,4.38 Hz, IH), 2.85-2.96 (m, 2H), 2.65-2.79 (m, 2H), 2.05-2.10 (m, IH), 1.55-1.63 (m, 2H), 1.42-1.47 (m, IH) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. thieme-connect.de In ¹³C NMR spectra of this compound derivatives, distinct signals are observed for the N-methyl carbon, the carbons of the piperidine ring, and any attached functional groups. mdpi.comthieme-connect.de

For bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamate, the ¹³C NMR spectrum (at 100 MHz in CDCl₃) shows the N-methyl carbon at δ 46.3 ppm. mdpi.com The piperidine ring carbons (C-2, C-6, C-3, C-4, C-5) appear at δ 60.3, 55.7, 46.7, 28.6, and 21.8 ppm, respectively. mdpi.com The carbonyl carbon of the carbamate (B1207046) group is observed further downfield at δ 154.6 ppm. mdpi.com

In the case of (R)-(-)-Diphenyl-(N-methylpiperidin-3-yl)methanol, the ¹³C NMR (at 75 MHz in CDCl₃) displays signals for the piperidine ring carbons at δ 57.77, 56.21, 46.30, 40.01, 24.34, and 23.18 ppm. clockss.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm |

|---|---|---|---|

| Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamate mdpi.com | CDCl₃ | 100 | 162.3 (d, J = 246.6 Hz, Ph C-4), 154.6 (C=O), 136.5 (d, J = 3.1 Hz, Ph C-1), 128.7 (t, J = 7.7 Hz, Ph C-2,6), 115.4 (d, J = 21.5 Hz, Ph C-3,5), 75.8 (CHPh₂), 60.3 (C-2), 55.7 (C-6), 46.7 (C-3), 46.3 (NCH₃), 28.6 (C-4), 21.8 (C-5) |

| (R)-(-)-Diphenyl-(N-methylpiperidin-3-yl)methanol clockss.org | CDCl₃ | 75 | 147.09, 128.14, 128.01, 126.17, 125.80, 125.52, 81.41, 57.77, 56.21, 46.30, 40.01, 24.34, 23.18 |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of protons within a molecule. nanalysis.com This is particularly crucial for establishing the relative stereochemistry of substituents on the piperidine ring. The NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å), which is a result of the Nuclear Overhauser Effect (NOE). nanalysis.com

For complex derivatives of this compound, NOESY can be used to confirm the cis or trans relationship between substituents on the piperidine ring by observing cross-peaks between their respective protons. figshare.com

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to verify the molecular weight of this compound and its derivatives and to gain structural information through fragmentation analysis.

For aliphatic amines, a common fragmentation pattern is the cleavage of the bond alpha to the nitrogen atom. libretexts.org Compounds with an odd number of nitrogen atoms, like this compound, will have a molecular ion with an odd nominal mass. future4200.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. For example, the expected [M+H]⁺ ion for 1-[(3-Chlorophenyl)methyl]piperidin-3-amine is approximately 251.1 m/z.

X-ray Crystallography for Absolute Stereochemical Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. anton-paar.com This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. anton-paar.com

For derivatives of this compound, single-crystal X-ray diffraction analysis can definitively confirm the (R) or (S) configuration of stereocenters and the relative orientation of substituents on the piperidine ring. researchgate.net For instance, the crystal structure of a derivative like methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate isopropanol (B130326) solvate has been determined, showing characteristic diffraction peaks at 2θ angles of 5.18°, 10.34°, 15.52°, 20.73°, 22.53°, and 36.66°. google.com Similarly, the crystal structure of 6-Methylpyridin-3-amine has been reported, crystallizing in a monoclinic system. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.pl The FT-IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies for derivatives include N-H stretching, C-H stretching, and C-N stretching. For example, the FT-IR spectrum of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate shows infrared absorption frequencies at 2944, 2917, 1546, 1477, and 1395 cm⁻¹. google.com Another derivative, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate isopropanol solvate, exhibits characteristic IR bands at 3287 (N-H stretch), 2970 (C-H stretch), and 1732-1697 (C=O stretch) cm⁻¹. google.com

Table 3: Key FT-IR Absorption Frequencies for this compound Derivatives

| Compound | Key Absorption Frequencies (cm⁻¹) |

|---|---|

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate google.com | 2944, 2917, 1546, 1477, 1395, 1332, 1262, 1211, 1162, 1124, 1099, 1073, 1057, 1006, 961, 930, 911, 815, 784, 746, 702, 652, 616, 485, 448, 403 |

| Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate isopropanol solvate google.com | 3287, 2970, 1732, 1713, 1697, 1557, 1498, 1450, 1373, 1354, 1307, 1265, 1247, 1221, 1172, 1107, 1070, 1050, 1015, 976, 927, 895, 847, 811, 752, 723, 705, 664, 649, 592, 563, 515, 497 |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and determining the enantiomeric composition of chiral compounds like this compound. The determination of enantiomeric excess (ee), a measure of the optical purity of a chiral substance, is critical in pharmaceutical development. heraldopenaccess.us HPLC methods offer high sensitivity, precision, and reproducibility for this purpose. google.com The analysis can be performed using two main approaches: direct separation on a chiral stationary phase (chiral HPLC) or indirect separation after derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. heraldopenaccess.usmdpi.com

Chiral HPLC Methods

Chiral HPLC is a powerful method for the direct separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a diverse range of compounds, including amines. heraldopenaccess.usresearchgate.net

For compounds structurally similar to this compound, such as 3-aminopiperidine, direct analysis has been achieved using specialized chiral columns. For instance, a method employing a Crownpak™ CR+ column with a mobile phase of perchloric acid (pH=1) and methanol (B129727) (95:5 v/v) at 0°C has been reported to separate the enantiomers of 3-aminopiperidine, which were detected using a differential refractive index detector. google.com

More commonly, the separation of amine enantiomers is performed after derivatization, which allows for the use of highly sensitive UV or fluorescence detectors. A study on piperidin-3-amine (B1201142) demonstrated a successful method using a Chiralpak AD-H column. nih.gov After derivatization, the enantiomers were baseline separated with a resolution value greater than 4.0. nih.gov The mobile phase consisted of 0.1% diethylamine (B46881) in ethanol, and detection was carried out by UV at 228 nm. nih.gov

The selection of the chiral column and mobile phase is crucial for achieving optimal separation. The conditions are often developed and validated according to guidelines from the International Conference on Harmonization (ICH). nih.gov

Table 1: Examples of Chiral HPLC Conditions for Analysis of Related Piperidine Amines

| Parameter | Method 1 (Direct) | Method 2 (Indirect, Post-Derivatization) |

|---|---|---|

| Analyte | 3-Aminopiperidine | Derivatized Piperidin-3-amine |

| Chiral Column | Crownpak™ CR+ (150×4.6mm) | Chiralpak AD-H |

| Mobile Phase | 95:5 (v/v) HClO₄ (pH=1):Methanol | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.6 mL/min | 0.5 mL/min |

| Column Temperature | 0°C | Not Specified |

| Detector | Differential Refractive Index (RID) | UV (228 nm) |

| Reference | google.com | nih.gov |

Derivatization in HPLC Analysis

This compound, like other simple aliphatic amines, lacks a significant chromophore or fluorophore, making it difficult to detect at low concentrations using common HPLC detectors like UV-Visible or fluorescence detectors. nih.govsigmaaldrich.com To overcome this limitation, pre-column derivatization is employed. This process involves reacting the amine with a specific reagent to attach a molecule (a tag) that possesses strong UV absorption or fluorescence properties. thermofisher.com This not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte. thermofisher.com

The derivatization reaction should ideally be fast, quantitative, and produce a single, stable derivative with minimal side products under mild conditions. sigmaaldrich.com For the analysis of piperidin-3-amine, a close analog of this compound, several derivatization reagents have been successfully used.

para-Toluene sulfonyl chloride (PTSC): This reagent reacts with the primary amine of piperidin-3-amine in the presence of a base to introduce a tosyl group, which contains a chromophore suitable for UV detection. nih.gov

Benzoyl chloride: Used to form a benzoyl-3-aminopiperidine derivative, which can be analyzed by HPLC-UV. google.com By controlling the reaction conditions, benzoyl chloride can selectively react with the primary amine. google.com

Di-p-toluyl L-tartaric acid: This chiral derivatizing agent has been used to form diastereomers with 3-aminopiperidine, allowing for separation on a standard ODS-2 column and detection at 254 nm. google.com

Other reagents commonly used for the derivatization of primary and secondary amines in various applications include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenyl isothiocyanate (PITC). thermofisher.comscribd.com OPA and FMOC-Cl are particularly popular as they react rapidly under mild conditions to form highly fluorescent derivatives. thermofisher.com

Table 2: Common Derivatization Reagents for Amine Analysis in HPLC

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method | Reference |

|---|---|---|---|---|

| para-Toluene sulfonyl chloride | PTSC | Primary Amines | UV | nih.gov |

| Benzoyl chloride | - | Primary Amines | UV | google.com |

| Phenyl isothiocyanate | PITC | Primary & Secondary Amines | UV | thermofisher.comscribd.com |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | thermofisher.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | thermofisher.com |

Computational Studies and Theoretical Investigations of N Methylpiperidin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of piperidine (B6355638) derivatives. researchgate.netsci-hub.se Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) or 6-31+G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netsci-hub.se These theoretical models allow for the optimization of the molecule's geometry and the calculation of various quantum chemical descriptors. sci-hub.se For substituted piperidine rings, DFT can predict the most stable conformation, such as a chair conformation, and the preferred orientation of substituents to minimize steric hindrance. vulcanchem.com

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and stability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter, as a smaller gap generally indicates higher reactivity. mdpi.com

DFT calculations are used to determine these frontier molecular orbital energies. mdpi.com For related amine compounds, the HOMO is often localized on the nitrogen lone pair, indicating its nucleophilic character, while the LUMO distribution highlights potential sites for electrophilic attack. tandfonline.com The energy gap provides insights into charge transfer possibilities within the molecule. tandfonline.com

Table 1: Calculated Electronic Properties of a Related Piperidine Derivative (3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one) sci-hub.se

| Parameter | Value (eV) |

| EHOMO | -6.31 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 4.76 |

This data is for a related complex piperidine derivative and serves as an illustrative example of the types of parameters calculated. Values for N-Methylpiperidin-3-amine would require specific calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. sci-hub.setandfonline.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). sci-hub.seresearchgate.net

For amine-containing molecules, the region around the nitrogen atom typically shows a negative potential due to the lone pair of electrons, making it a likely site for protonation and hydrogen bonding. sci-hub.seias.ac.in The hydrogen atoms of the amine group, in contrast, would exhibit a positive potential. tandfonline.com MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, which plays a critical role in the crystal packing and biological interactions of such molecules. sci-hub.seias.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.defaccts.de This method quantifies intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from occupied donor NBOs to unoccupied acceptor NBOs. wisc.edu

The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis. wisc.edu For instance, in molecules like methylamine, significant stabilization energies are found for interactions involving the nitrogen lone pair (nN) donating into antibonding orbitals (σ*) of adjacent bonds, which can influence the molecule's conformation and reactivity. wisc.edu NBO analysis can also reveal the hybridization of atomic orbitals and the polarity of bonds. uni-muenchen.de For this compound, NBO analysis would elucidate the nature of the C-N bonds, the N-H bonds, and the lone pairs on the nitrogen atoms, providing insight into the molecule's electronic stability. researchgate.net

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgakademisains.gov.my By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific types of interactions, such as hydrogen bonds and van der Waals contacts, and their relative importance in crystal packing. akademisains.gov.mynih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Compound (N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) nih.gov

| Interaction Type | Contribution (%) |

| H···H | 21 |

| C···H | 20 |

| S···H | 19 |

| N···H | 14 |

| O···H | 12 |

This table illustrates the type of data generated from a Hirshfeld analysis for a molecule with similar functional groups. The specific percentages for this compound would depend on its crystal structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structure. rsc.org These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties. rsc.org

For amine compounds, QSPR models can be developed to predict properties such as boiling point, viscosity, pKa, and solubility. vulcanchem.comresearchgate.net The process involves generating a set of molecular descriptors that encode steric, electronic, and thermodynamic features of the molecule. rsc.org By correlating these descriptors with known property data for a series of related compounds, a predictive model can be built. researchgate.net For example, QSPR models have been used to estimate the logP (octanol-water partition coefficient) and water solubility of substituted anilines, which share structural similarities with this compound. vulcanchem.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics. galaxyproject.orgnih.gov By simulating the atomic motions over time, MD can explore the potential energy surface of a molecule and identify its stable and transient conformations. nih.govfrontiersin.org

For flexible molecules like this compound, MD simulations are particularly useful for understanding the dynamics of the piperidine ring, which can exist in various conformations such as chair, twist, and boat forms. rsc.org Time-resolved studies on related molecules like N-methyl piperidine have shown that the molecule can undergo ultrafast conformational changes between chair and twist structures upon electronic excitation. rsc.org MD simulations can track these dynamic transformations and help analyze the equilibrium between different conformers, providing insights into the molecule's structural flexibility, which is often crucial for its function. galaxyproject.orgrsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com This method is instrumental in drug discovery for forecasting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses based on a function that approximates the binding free energy.

These studies can reveal the likelihood and nature of a stable complex, guiding the design of new therapeutic agents. For instance, this compound has been utilized in computational screening campaigns to design more complex molecules with specific biological activities. A notable example is its use as a commercially available amine in a rigorous docking campaign that led to the identification of a series of selective M1 muscarinic receptor antagonists. nih.gov

A primary goal of molecular docking is to predict the binding affinity, a measure of the strength of the interaction between the ligand and its target. arxiv.org This prediction is often represented as a docking score, where a lower (more negative) score typically indicates a more favorable binding interaction. These scores help in ranking potential ligands and prioritizing them for further experimental testing. isciii.es

While specific docking scores for the parent this compound are not always detailed in final publications, which tend to focus on more complex derivatives, the initial screening process relies on these predictions. For example, in the development of selective M1 muscarinic antagonists, this compound was part of a docking campaign against the M1 muscarinic receptor (PDB ID: 5CXV). nih.gov The resulting derivatives, designed from such screenings, are then evaluated for their binding affinity (Ki values) experimentally. The specificity of a ligand for a particular receptor subtype over others is a crucial aspect of these predictive studies, aiming to minimize off-target effects. The fluorine atom and chiral centers in derivatives can play a crucial role in determining binding affinity and selectivity.

Table 1: Representative Docking Scores for Piperidine Derivatives against Biological Targets This table illustrates typical docking score data obtained from computational studies on related piperidine-containing compounds.

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Reference |

| N-functionalized piperidines | Dopamine (B1211576) Receptor D2 | Not specified, but predicted possible binding modes | researchgate.net |

| Piperidyl indoles | Histamine (B1213489) H1 Receptor | Not specified, but significant interactions noted | innovareacademics.in |

| Piperidyl indoles | Serotonin-5HT Receptor | Not specified, but significant interactions noted | innovareacademics.in |

| Cloperastine Derivatives | Histamine H1 Receptor | Not specified, but hydrogen bonding played an important role | rsc.org |

| Pyrrolizidine Alkaloids | Muscarinic Acetylcholine Receptor M1 | Good binding affinities revealed | mdpi.com |

Note: Specific scores for this compound are not available in the provided context. The table shows the type of data generated in such studies for analogous compounds.

Molecular docking also provides a detailed, atom-level view of the interactions between the ligand and the amino acid residues lining the binding pocket of the target protein. frontiersin.org These interactions are critical for the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In docking studies involving ligands with a piperidine moiety, certain types of interactions are consistently observed. The protonated amine group, a key feature of this compound at physiological pH, is crucial for anchoring the ligand in the binding site of many receptors.

Muscarinic M1 Receptor: The M1 receptor features a deeply buried orthosteric binding pocket within its transmembrane core. nih.gov For biogenic amine receptors, a key interaction often involves an aspartate residue in transmembrane domain 3. For the histamine H1 receptor, this is residue D1073.32, which forms a salt bridge with the ligand's amine moiety. acs.org A similar interaction is expected for ligands binding to the M1 muscarinic receptor.

Histamine H1 Receptor: Docking studies of various piperidine-containing antagonists with the histamine H1 receptor have identified several key interacting residues. nih.gov The amine moiety typically interacts with Aspartate (D107). acs.org Aromatic residues such as Tyrosine (Y108), Tryptophan (W158, W428), and Phenylalanine (F432, F435) often form hydrophobic and π-stacking interactions with the ligand's scaffold. acs.org Hydrogen bonds with residues like Methionine (MET 183) and Threonine (THR 184) have also been shown to be important for the binding of some derivatives. rsc.org

Table 2: Key Amino Acid Interactions for Piperidine-Containing Ligands in Receptor Binding Pockets

| Target Receptor | Key Interacting Residues | Type of Interaction | Reference |

| Histamine H1 Receptor | D1073.32 | Electrostatic (Salt Bridge) with amine | acs.org |

| W4286.48, Y4316.51 | Amine-binding region interactions | acs.org | |

| Y1083.33, F4326.52, F4356.55 | Hydrophobic/Aromatic | acs.org | |

| MET 183, THR 184 | Hydrogen Bonding | rsc.org | |

| Muscarinic M1 Receptor | Orthosteric binding pocket | General binding site for antagonists | nih.govmdpi.com |

This detailed analysis of residue interactions is fundamental for structure-based drug design, allowing for the rational modification of ligands to enhance their binding affinity and specificity for the intended target.

Applications and Biological Activities of N Methylpiperidin 3 Amine Scaffolds in Medicinal Chemistry

N-Methylpiperidin-3-amine as a Scaffold in Drug Development

The utility of the this compound core extends across various therapeutic areas due to its favorable physicochemical properties and its ability to interact with a range of biological targets. vulcanchem.comsmolecule.com The piperidine (B6355638) ring, a common feature in many pharmaceuticals, provides a robust framework that can be readily functionalized. mdpi.com The N-methyl group and the 3-amino substituent offer key points for chemical elaboration, enabling chemists to fine-tune the molecule's interaction with specific receptors and enzymes.

The N-methylpiperidine-3-amine scaffold is frequently employed in the design of drugs aimed at the central nervous system. vulcanchem.com The lipophilicity and basicity of the piperidine ring facilitate penetration of the blood-brain barrier, a critical requirement for CNS-active drugs. vulcanchem.com For instance, derivatives of N-methylpiperidine have been investigated for their potential in treating neurological and psychiatric disorders. smolecule.comvulcanchem.com The ability to introduce various substituents on the piperidine ring allows for the optimization of properties such as CNS penetration and target engagement. For example, the methyl group at the 3-position of a related scaffold, 5-Fluoro-1-methylpiperidin-3-amine, has been shown to increase CNS penetration. vulcanchem.com

Derivatives of N-methylpiperidine-3-amine can be designed to act as either antagonists or agonists at various receptors, depending on the specific structural modifications. This versatility makes the scaffold valuable for developing drugs that can either block or activate receptor signaling pathways. For example, N-substituted analogues of certain piperidine derivatives have been shown to be pure opioid receptor antagonists, with the N-substituent influencing potency and selectivity. acs.org Conversely, other modifications can lead to compounds with both agonistic and antagonistic properties. acs.org The ability to modulate receptor activity is crucial for treating a wide range of conditions, from pain to autoimmune disorders. vulcanchem.comacs.org

The N-methylpiperidine-3-amine scaffold has been utilized in the development of compounds that modulate serotonin (B10506) (5-HT) receptors. vulcanchem.com Serotonin receptors are implicated in a multitude of physiological processes, including mood, cognition, and pain perception, making them important targets for drug discovery. nih.gov For example, derivatives incorporating the piperidine moiety have been shown to act as antagonists at the 5-HT7 receptor. The interaction with serotonin receptors can be fine-tuned by altering the substituents on the piperidine ring and the amine group, allowing for the development of selective ligands. vulcanchem.comsmolecule.com

Compounds built upon the N-methylpiperidine-3-amine framework can influence neurotransmission and pain perception pathways. idrblab.netgoogleapis.com These pathways involve a complex interplay of neurotransmitters, receptors, and ion channels. frontiersin.org Piperidine derivatives can modulate the release and reuptake of neurotransmitters like dopamine (B1211576) and serotonin, thereby affecting neuronal signaling. smolecule.comsmolecule.com Furthermore, their interaction with opioid receptors plays a significant role in pain management. acs.org The structural features of the N-methylpiperidine-3-amine scaffold allow it to interact with key components of the pain signaling cascade, such as G-protein coupled receptors. mdpi.com

A notable application of the N-methylpiperidine-3-amine scaffold and its derivatives is in the development of orexin (B13118510) receptor antagonists. acs.orgresearchgate.net Orexin receptors (OX1R and OX2R) are key regulators of arousal, wakefulness, and stress. nih.gov Antagonizing these receptors has emerged as a therapeutic strategy for insomnia. Several potent and selective orexin receptor antagonists incorporate a piperidine moiety. For instance, a chemoenzymatic synthesis has been developed for tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate, a key intermediate for orexin receptor antagonists. researchgate.net The specific stereochemistry of the piperidine ring is often crucial for high-affinity binding to the orexin receptors. acs.org

Advanced Pharmacological Applications of Derivatives

The chemical tractability of the N-methylpiperidine-3-amine scaffold has led to the development of derivatives with a wide range of advanced pharmacological applications. These applications extend beyond CNS disorders to include autoimmune diseases and oncology. vulcanchem.com For example, N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride (B599025) serves as a precursor in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune conditions. vulcanchem.com

Derivatives of N-methylpiperidine-3-amine have also shown potential as modulators of various other biological targets. For instance, certain derivatives exhibit activity as sigma-1 receptor modulators and NMDA receptor partial antagonists. vulcanchem.com Furthermore, modifications of the piperidine scaffold have led to the discovery of potent inhibitors of enzymes such as monoamine oxidase B (MAO-B). vulcanchem.com The ability to generate diverse libraries of compounds based on this scaffold continues to make it a valuable starting point for drug discovery programs targeting a multitude of diseases.

Data Tables

Table 1: Investigated Pharmacological Activities of this compound Derivatives

| Derivative Class | Target/Activity | Therapeutic Area |

| Substituted Piperidines | CNS-Targeting Agents | Neurology, Psychiatry |

| N-Substituted Piperidines | Opioid Receptor Antagonists/Agonists | Pain Management |

| Piperidine-based compounds | Serotonin Receptor Modulators | Psychiatry, Neurology |

| Piperidine Derivatives | Orexin Receptor Antagonists | Insomnia |

| Benzylamine Derivatives | Janus Kinase (JAK) Inhibitors | Autoimmune Diseases |

| Fluorinated Piperidines | Sigma-1 Receptor Modulators, MAO-B Inhibitors | Neurology |

Table 2: Examples of Compounds with N-Methylpiperidine or Related Scaffolds

| Compound Name | Primary Target/Application | Reference |

| JNJ-42153605 | Dopamine D2 Receptor Partial Agonist | smolecule.com |

| Tofacitinib (precursor) | Janus Kinase (JAK) Inhibitor | vulcanchem.com |

| MK-6096 (core structure) | Orexin Receptor Antagonist | acs.org |